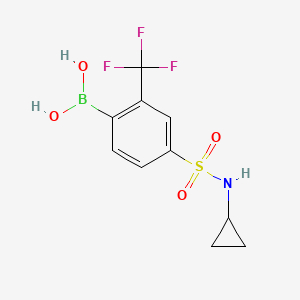

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid

CAS No.: 2096339-19-2

Cat. No.: VC11686259

Molecular Formula: C10H11BF3NO4S

Molecular Weight: 309.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096339-19-2 |

|---|---|

| Molecular Formula | C10H11BF3NO4S |

| Molecular Weight | 309.07 g/mol |

| IUPAC Name | [4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2 |

| Standard InChI Key | SYAZEHHNBCETRG-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

-

A phenyl ring serving as the central aromatic scaffold.

-

A boronic acid group (-B(OH)) enabling participation in Suzuki-Miyaura cross-coupling reactions .

-

A trifluoromethyl group (-CF) at the ortho position, conferring electron-withdrawing effects that modulate electronic density and steric bulk .

-

A cyclopropylsulfamoyl group (-SONH-CH) at the para position, introducing both hydrogen-bonding capacity and conformational rigidity .

Table 1: Estimated Physicochemical Properties

Synthetic Strategies

Retrosynthetic Analysis

The synthesis can be conceptualized through three key steps:

-

Introduction of the trifluoromethyl group: Electrophilic trifluoromethylation using Umemoto’s reagent or CFCu intermediates .

-

Sulfamoylation: Reaction of a para-aminophenylboronic acid intermediate with cyclopropylsulfonyl chloride .

-

Boronic acid installation: Miyaura borylation of a halogenated precursor using bis(pinacolato)diboron .

Hypothetical Synthetic Pathway

-

Starting Material: 2-Bromo-4-nitrobenzotrifluoride.

-

Borylation:

-

Nitro Reduction:

-

Catalytic hydrogenation (H, Pd/C) to 2-(trifluoromethyl)-4-aminophenylboronic acid.

-

-

Sulfamoylation:

-

Purification:

-

Column chromatography (silica gel, EtOAc/hexanes).

-

Table 2: Critical Reaction Optimization Parameters

| Step | Key Variables | Optimal Conditions |

|---|---|---|

| Miyaura Borylation | Catalyst loading, solvent, temperature | Pd(dppf)Cl (5 mol%), THF, 80°C |

| Sulfamoylation | Base, stoichiometry, reaction time | Pyridine (2 equiv), 12 h, RT |

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables aryl-aryl bond formation. Electron-withdrawing -CF and -SONH groups may necessitate optimized conditions:

Stability Considerations

-

Boronic Acid Protodeboronation: Likely suppressed by ortho-CF group due to steric protection .

-

Sulfamoyl Hydrolysis: Stable under neutral conditions but susceptible to strong acids/bases .

Challenges and Future Directions

-

Synthetic Complexity: Multi-step synthesis requires careful optimization to avoid boronic acid decomposition.

-

Biological Screening: Limited data on bioavailability; prodrug strategies (e.g., pinacol esterification) may improve permeability .

-

Computational Modeling: DFT studies to predict reactivity and binding modes in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume